molecular formula C13H14BrN3O B2475417 1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol CAS No. 2379976-72-2

1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol

Cat. No.: B2475417
CAS No.: 2379976-72-2
M. Wt: 308.179
InChI Key: QFNUCKMYZUMGAE-UHFFFAOYSA-N
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Description

1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol is an organic compound that features a bromopyrimidine moiety attached to a phenylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol typically involves the reaction of 5-bromopyrimidine with an appropriate amine and phenylpropanol. One common method involves the use of N-bromosuccinimide as a brominating agent under ice-cooling conditions, followed by the addition of the amine and phenylpropanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol involves its interaction with specific molecular targets such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, while the phenylpropanol part can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromopyrimidine
  • 5-Bromo-2-(1-piperidinyl)pyrimidine
  • 4-Amino-6-bromopyrimidine

Uniqueness

1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol is unique due to its combination of a bromopyrimidine moiety with a phenylpropanol structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(5-bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-11-7-15-13(16-8-11)17-9-12(18)6-10-4-2-1-3-5-10/h1-5,7-8,12,18H,6,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNUCKMYZUMGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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